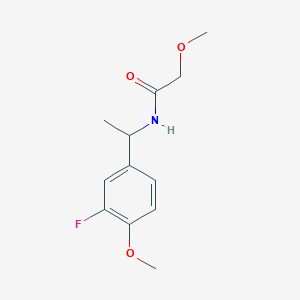
4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid is a complex organic compound that features a quinoxaline moiety linked to a benzoic acid derivative through a hydrazineyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid typically involves the condensation of quinoxalin-2-carbaldehyde with hydrazine derivatives, followed by coupling with benzoic acid. One common method involves the use of a solvent such as ethanol or methanol under reflux conditions to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to intercalate with DNA, thereby inhibiting the replication of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-one: Shares the quinoxaline core but lacks the hydrazineyl and benzoic acid moieties.
Benzoic acid derivatives: Similar in structure but differ in the attached functional groups.
Hydrazine derivatives: Contain the hydrazine moiety but differ in the attached aromatic rings.
Uniqueness
4-(2-(Quinoxalin-2-ylmethylene)hydrazineyl)benzoic acid is unique due to its combination of a quinoxaline core, a hydrazine bridge, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C16H12N4O2 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-[(2E)-2-(quinoxalin-2-ylmethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C16H12N4O2/c21-16(22)11-5-7-12(8-6-11)20-18-10-13-9-17-14-3-1-2-4-15(14)19-13/h1-10,20H,(H,21,22)/b18-10+ |
InChI Key |
XGRXKCALDQQDDR-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=N/NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NNC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)

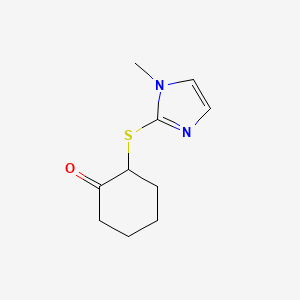
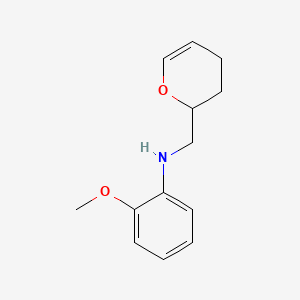
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
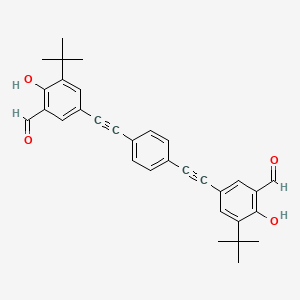
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
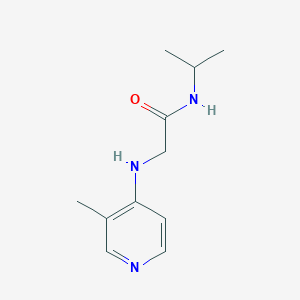
![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)

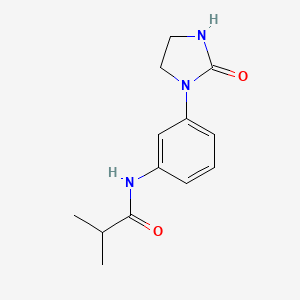
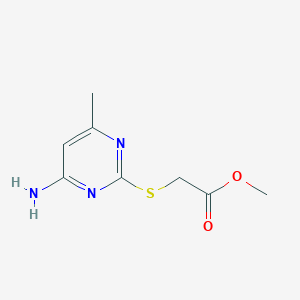
![Spiro[3.3]heptan-2-yl L-alaninate hydrochloride](/img/structure/B14901847.png)
